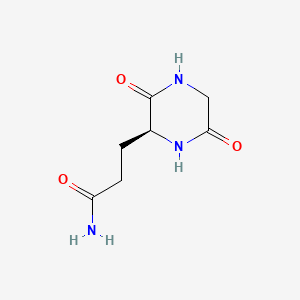

Cyclo(Gly-Gln)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Ciclo(Gli-Gln) se puede sintetizar mediante la ciclización de dipéptidos lineales. El proceso implica la formación de un enlace peptídico entre el grupo amino de la glicina y el grupo carboxilo de la glutamina, seguido de la ciclización para formar el anillo diketopiperazina. Esta reacción típicamente requiere un agente deshidratante y se lleva a cabo bajo condiciones controladas para asegurar la formación de la estructura cíclica .

Métodos de producción industrial: En entornos industriales, la producción de Ciclo(Gli-Gln) implica el uso de técnicas de síntesis de péptidos a gran escala. Estos métodos a menudo emplean sintetizadores de péptidos automatizados y cromatografía líquida de alta resolución (HPLC) para la purificación. El uso de grupos protectores para prevenir reacciones secundarias no deseadas también es común en la síntesis industrial .

Análisis De Reacciones Químicas

Tipos de reacciones: Ciclo(Gli-Gln) experimenta diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de productos oxidados.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que resulta en productos reducidos.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos y condiciones específicas

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Reactivos de sustitución: Halógenos, agentes alquilantes

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados de diketopiperazina, mientras que la reducción puede producir dipéptidos cíclicos reducidos .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Cyclo(Gly-Gln) has a wide range of applications in scientific research:

- Peptide Synthesis : It serves as a building block for creating cyclic peptides, which are crucial in developing new pharmaceuticals and therapeutics.

- Drug Development : The compound plays a role in drug formulation, particularly in targeting specific biological pathways to enhance efficacy and reduce side effects .

- Biochemical Research : Researchers utilize it to study protein interactions and enzyme functions, providing insights into cellular processes and disease mechanisms .

- Neuroprotective Properties : Cyclo(Gly-Gln) may enhance neurotrophic functions and regulate insulin-like growth factor-1 (IGF-1) levels, which are crucial for neuronal survival .

- Anti-inflammatory Activity : It modulates cytokine release in macrophages, suggesting potential utility in inflammatory conditions .

Opioid-Induced Respiratory Depression

A study demonstrated that Cyclo(Gly-Gln) effectively reversed cardiorespiratory depression induced by beta-endorphin in rats. The administration of doses ranging from 0.3 to 1.0 nmol significantly mitigated hypotension without affecting heart rate, indicating a targeted action on respiratory pathways rather than systemic cardiovascular effects .

Neuroprotection in Neural Stem Cells

In vitro studies revealed that Cyclo(Gly-Gln) could alleviate oxidative stress in human fetal neural stem cells. This finding highlights its potential role in neuroprotection, suggesting further exploration into its mechanisms of action within the central nervous system .

Pharmacological Insights

Cyclo(Gly-Gln) exhibits significant pharmacological potential:

- Mechanism of Action : It has been suggested that the diketopiperazine structure can reverse cardiorespiratory depression produced by beta-endorphin or morphine through non-opioid receptor mechanisms .

- Pharmacokinetics : Studies indicate that Cyclo(Gly-Gln) can cross the blood-brain barrier, enhancing its therapeutic potential for central nervous system disorders .

Mecanismo De Acción

El mecanismo por el cual Ciclo(Gli-Gln) ejerce sus efectos implica su interacción con objetivos moleculares y vías específicas. Se sabe que interactúa con los receptores opioides, revirtiendo los efectos de la β-endorfina y la morfina. Se cree que esta interacción involucra la modulación de la liberación de neurotransmisores y la actividad del receptor .

Compuestos similares:

Ciclo(Gli-Pro): Otro dipéptido cíclico con similar estabilidad y bioactividad.

Ciclo(His-Pro): Conocido por sus efectos biológicos, incluyendo la inhibición de la ingesta de alimentos y la reducción del peso corporal.

Ciclo(Phe-Phe): Actúa como un inhibidor dual del transportador de serotonina y la acetilcolinesterasa .

Unicidad: Ciclo(Gli-Gln) es único debido a su interacción específica con los receptores opioides y su capacidad para revertir la depresión cardiorrespiratoria. Esto lo diferencia de otros dipéptidos cíclicos, que pueden tener diferentes objetivos moleculares y efectos biológicos .

Comparación Con Compuestos Similares

Cyclo(Gly-Pro): Another cyclic dipeptide with similar stability and bioactivity.

Cyclo(His-Pro): Known for its biological effects, including food intake inhibition and body weight reduction.

Cyclo(Phe-Phe): Acts as a dual inhibitor of the serotonin transporter and acetylcholinesterase .

Uniqueness: Cyclo(Gly-Gln) is unique due to its specific interaction with opioid receptors and its ability to reverse cardiorespiratory depression. This sets it apart from other cyclic dipeptides, which may have different molecular targets and biological effects .

Actividad Biológica

Cyclo(Gly-Gln), a cyclic dipeptide derived from the linear dipeptide Glycyl-L-glutamine (Gly-Gln), has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with Cyclo(Gly-Gln).

Chemical Structure and Properties

Cyclo(Gly-Gln) is characterized by its cyclic structure, which enhances its stability and bioavailability compared to its linear counterpart. The cyclic form allows for unique interactions within biological systems, contributing to its pharmacological effects.

1. Cardiorespiratory Effects

Cyclo(Gly-Gln) has been shown to reverse cardiorespiratory depression induced by beta-endorphin and morphine in animal models. In a study involving pentobarbital-anesthetized rats, intracerebroventricular administration of Cyclo(Gly-Gln) resulted in a dose-dependent inhibition of hypotension caused by beta-endorphin, demonstrating its potential as a therapeutic agent for managing opioid-induced respiratory depression .

2. Neuroprotective Properties

Research indicates that Cyclo(Gly-Gln) may possess neuroprotective effects. It has been suggested that cyclic dipeptides can enhance neurotrophic functions and regulate insulin-like growth factor-1 (IGF-1) levels, which are crucial for neuronal survival and function . The modulation of IGF-1 by Cyclo(Gly-Gln) could have implications for treating neurodegenerative diseases.

3. Anti-inflammatory Activity

Cyclo(Gly-Gln) exhibits significant anti-inflammatory properties. Studies have reported that it can modulate cytokine release in macrophages, upregulating interferon-gamma (IFN-γ) while downregulating pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 . This suggests its potential utility in inflammatory conditions.

Case Study 1: Opioid-Induced Respiratory Depression

In a controlled study, Cyclo(Gly-Gln) was administered to rats subjected to beta-endorphin-induced respiratory depression. The results indicated that doses of 0.3 to 1.0 nmol significantly mitigated hypotension without affecting heart rate, suggesting a targeted action on respiratory pathways rather than systemic cardiovascular effects .

Case Study 2: Neuroprotection in Neural Stem Cells

In vitro studies demonstrated that Cyclo(Gly-Gln) could alleviate oxidative stress in human fetal neural stem cells (hfNSC). This finding highlights its potential role in neuroprotection and suggests further exploration into its mechanisms of action within the central nervous system .

Data Tables

Research Findings

Recent studies have underscored the importance of Cyclo(Gly-Gln) in drug development due to its favorable pharmacokinetic properties and safety profile. Its ability to cross the blood-brain barrier enhances its therapeutic potential for central nervous system disorders .

Propiedades

IUPAC Name |

3-[(2S)-3,6-dioxopiperazin-2-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c8-5(11)2-1-4-7(13)9-3-6(12)10-4/h4H,1-3H2,(H2,8,11)(H,9,13)(H,10,12)/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWADXPITHGKDSY-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)N1)CCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N[C@H](C(=O)N1)CCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How can I quantify Cyclo(Gly-Gln) in pharmaceutical formulations?

A2: [] A validated HPLC method has been developed for determining the concentration of Cyclo(Gly-Gln) in compound amino acids(15) and dipeptides(2) injection. This method utilizes an Agilent ZORBAX SB-C18 column with a mobile phase of 0.01 mol·L-1 ammonium dibasic phosphate (pH adjusted to 1.6 with phosphoric acid). The method demonstrates good linearity and recovery, making it suitable for quality control purposes. For more details, refer to: .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.